(2-Bromophenyl)(2,3-dimethylphenyl)methanol
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Overview
Description
(2-Bromophenyl)(2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO It is a brominated aromatic alcohol, featuring a bromophenyl group and a dimethylphenyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,3-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a bromophenylmagnesium bromide reacts with 2,3-dimethylbenzaldehyde in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Another method involves the reduction of the corresponding ketone, (2-Bromophenyl)(2,3-dimethylphenyl)ketone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in anhydrous conditions to ensure the effectiveness of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or reductions, with careful control of reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (2-Bromophenyl)(2,3-dimethylphenyl)ketone or aldehyde.
Reduction: (2-Bromophenyl)(2,3-dimethylphenyl)methane.
Substitution: (2-Aminophenyl)(2,3-dimethylphenyl)methanol or (2-Thiophenyl)(2,3-dimethylphenyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(2,3-dimethylphenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,3-dimethylphenyl)methanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and dimethylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(2,4-dimethylphenyl)methanol
- (2-Bromophenyl)(3,4-dimethylphenyl)methanol
- (2-Chlorophenyl)(2,3-dimethylphenyl)methanol
Uniqueness
(2-Bromophenyl)(2,3-dimethylphenyl)methanol is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. The presence of both bromine and methyl groups can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2-bromophenyl)-(2,3-dimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-6-5-8-12(11(10)2)15(17)13-7-3-4-9-14(13)16/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRECBCNUEJVECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CC=CC=C2Br)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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